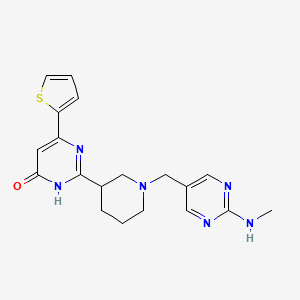

Ribocil

Descripción

Propiedades

IUPAC Name |

2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCVAIJFUEGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ribocil's Mechanism of Action in Bacteria: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Riboswitches, non-coding RNA structures within messenger RNA (mRNA), regulate gene expression by binding to specific ligands.[1] Their prevalence in bacteria and absence in humans make them attractive targets for novel antibacterial agents.[2][3] This document provides a detailed examination of the mechanism of action of ribocil, a synthetic small molecule that targets the flavin mononucleotide (FMN) riboswitch.[1] this compound acts as a high-affinity mimic of the natural FMN ligand, repressing the expression of genes essential for riboflavin (Vitamin B2) biosynthesis, thereby inhibiting bacterial growth.[1][4][5] We will explore its interaction with the FMN riboswitch, present quantitative data on its activity, detail relevant experimental protocols, and visualize the underlying molecular and experimental pathways.

The FMN Riboswitch: A Natural Regulator of Riboflavin Synthesis

In many bacteria, the biosynthesis and transport of riboflavin are controlled by an FMN riboswitch, also known as the RFN element.[6][7] This regulatory element is typically located in the 5'-untranslated region (5'-UTR) of mRNAs for genes in the riboflavin biosynthetic pathway, most notably the ribB gene.[4][8] The riboswitch functions as a genetic "OFF" switch that responds to the intracellular concentration of FMN, a product of the riboflavin pathway.[6][9]

The riboswitch consists of two main domains: a highly conserved aptamer domain that binds the FMN ligand and an expression platform that modulates gene expression.[10][11] The regulatory mechanism is based on a ligand-induced conformational change in the RNA structure.

-

In the absence of FMN (ON state): The expression platform folds into an anti-terminator or anti-sequestering structure. This conformation allows transcription of the downstream gene to proceed and enables ribosome binding for translation.[10]

-

In the presence of FMN (OFF state): FMN binds to the aptamer domain, inducing a conformational change in the expression platform. This change forms a terminator hairpin, which prematurely halts transcription, or a sequestering structure that blocks the Shine-Dalgarno sequence, thereby inhibiting translation initiation.[7][9][10]

Caption: FMN Riboswitch dual-state regulation of gene expression.

This compound's Core Mechanism of Action

This compound was identified through a phenotypic screen as a synthetic, non-natural small molecule that inhibits bacterial growth, an effect that is specifically reversed by the addition of exogenous riboflavin.[4] This observation strongly suggested that this compound targets the riboflavin biosynthesis pathway. Subsequent genetic and biochemical studies confirmed that its sole target is the FMN riboswitch.[3][4] All mutations conferring resistance to this compound were mapped to the FMN riboswitch upstream of the ribB gene.[3][4]

This compound functions as a structural and functional mimic of the natural FMN ligand, despite being structurally distinct.[1][4] It competitively binds to the same pocket on the riboswitch aptamer, tricking the riboswitch into its "OFF" state.[8][12] This action represses the expression of ribB and other essential enzymes, leading to the depletion of intracellular riboflavin, FMN, and flavin adenine dinucleotide (FAD), ultimately causing cessation of bacterial growth.[2][4][13]

Caption: Logical flow of this compound's antibacterial activity.

Quantitative Data Presentation

The efficacy of this compound and its analogs has been quantified through various biochemical and microbiological assays. The data below summarizes key findings, including binding affinities and inhibitory concentrations. Only the S-enantiomer of this compound, known as this compound-B, actively binds to the FMN riboswitch.[13]

Table 1: Binding Affinity of this compound Enantiomers to E. coli FMN Riboswitch

| Compound | Enantiomer | Dissociation Constant (KD) | Reference |

|---|---|---|---|

| This compound-B | S | 6.6 nM | [13] |

| this compound-A | R | ≥ 10,000 nM |[13] |

Table 2: In Vitro and In-Cellular Inhibitory Activity of this compound

| Assay Type | Parameter | Value | Organism/System | Reference |

|---|---|---|---|---|

| Reporter Gene Expression | EC50 | 0.3 µM | E. coli | [4][12] |

| Riboflavin Reduction | IC50 | 0.3 µM | E. coli | [4] |

| ribB Gene Expression | IC50 | 0.3 µM | E. coli |[12] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Analogs

| Compound | Organism | MIC | Reference |

|---|---|---|---|

| This compound-C | Methicillin-resistant S. aureus (MRSA) | 0.5 µg/mL* | [13] |

| This compound C-PA | E. coli (multi-drug resistant) | 4 µg/mL | [3] |

| This compound C-PA | K. pneumoniae (multi-drug resistant) | 4 µg/mL | [3] |

*Note: Source states 0.5 mg/mL, which is likely a typographical error and should be interpreted as µg/mL for consistency with antibacterial MICs.

Key Experimental Protocols

The mechanism of this compound was elucidated through several key experimental techniques. Detailed below are the generalized protocols for these assays.

Riboswitch-Regulated Reporter Gene Assay

This in-vivo assay quantifies the ability of a compound to activate or repress a riboswitch in living bacteria.

-

Vector Construction: The DNA sequence of the FMN riboswitch is cloned into an expression plasmid immediately upstream of a reporter gene, such as Green Fluorescent Protein (GFP) or β-galactosidase (lacZ).[14][15]

-

Bacterial Transformation: The resulting plasmid is transformed into a suitable bacterial strain, often one with enhanced permeability to small molecules (e.g., defective in lipopolysaccharide synthesis or drug efflux) to facilitate compound entry.[3][13]

-

Culturing and Induction: The transformed bacteria are grown in liquid culture to a specific optical density. The culture is then aliquoted into a multi-well plate, and the test compound (this compound) is added at various concentrations.[15]

-

Signal Measurement: After an incubation period, the reporter gene signal is measured. For GFP, this involves reading fluorescence on a plate reader. For lacZ, a colorimetric substrate like ONPG is added, and absorbance is measured.[14]

-

Data Analysis: The reporter signal is plotted against the compound concentration. The data is fitted to a dose-response curve to determine the half-maximal effective concentration (EC50), which represents the concentration of this compound required to achieve 50% repression of gene expression.[4][12]

Caption: Generalized workflow for assessing riboswitch activity in vivo.

In Vitro Transcription Termination Assay

This biochemical assay directly measures how a ligand affects transcription elongation across the riboswitch's expression platform.[16]

-

Template Preparation: A linear DNA template is generated, typically by PCR, containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream region.[17]

-

Transcription Reaction: The DNA template is incubated with RNA polymerase, NTPs (including a radiolabeled NTP like [α-³²P]UTP for visualization), and a transcription buffer.[17]

-

Ligand Addition: The reaction is performed in parallel with and without the test compound (this compound) or the natural ligand (FMN).

-

Gel Electrophoresis: The transcription reactions are stopped and the resulting RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Analysis: The gel is visualized using autoradiography. In the absence of this compound, a full-length transcript is predominantly observed. In the presence of this compound, an additional, shorter band corresponding to the prematurely terminated transcript appears. The ratio of terminated to full-length product indicates the efficiency of the riboswitch.[9]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).[18][19]

-

Sample Preparation: A solution of the purified FMN riboswitch aptamer RNA is placed in the sample cell of the calorimeter. A solution of the ligand (this compound) is loaded into the titration syringe. Both solutions must be in identical, degassed buffer.[18]

-

Titration: A series of small, precise injections of the this compound solution are made into the RNA solution.[18]

-

Heat Measurement: The instrument measures the minute heat changes that occur upon binding (or dilution). Each injection produces a heat pulse that is integrated to determine the heat change for that injection.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to RNA. This binding isotherm is then fitted to a binding model to extract the KD, ΔH, and n values.[19][20]

Minimum Inhibitory Concentration (MIC) Assay

This standard microbiology assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

-

Preparation: A serial two-fold dilution of the test compound (e.g., this compound-C) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[4]

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]

References

- 1. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Atomic resolution mechanistic studies of this compound: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. FMN riboswitch - Wikipedia [en.wikipedia.org]

- 7. FMN [riboswitch.ribocentre.org]

- 8. imca.aps.anl.gov [imca.aps.anl.gov]

- 9. pnas.org [pnas.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Kinetics of riboswitch regulation studied by in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. isothermal-titration-calorimetry-analysis-of-a-cooperative-riboswitch-using-an-interdependent-sites-binding-model - Ask this paper | Bohrium [bohrium.com]

The Discovery and Development of Ribociclib: A Technical Guide

Foreword: This document provides an in-depth technical overview of the discovery, preclinical development, and clinical validation of Ribociclib (formerly LEE011), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is intended for researchers, scientists, and drug development professionals interested in the scientific journey of a targeted cancer therapy from laboratory to clinic.

Introduction: Targeting the Cell Cycle in Cancer

Uncontrolled cell proliferation is a fundamental characteristic of cancer, often driven by dysregulation of the cell cycle machinery. The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint, primarily governed by the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway.[1] In many hormone receptor-positive (HR+) breast cancers, this pathway is hyperactivated, leading to constitutive cell division.[2] This understanding provided a strong rationale for developing therapeutic agents that could specifically inhibit CDK4 and CDK6.

Ribociclib (Kisqali®) emerged from a dedicated drug discovery program aimed at identifying potent and selective CDK4/6 inhibitors.[2][3] Developed by Novartis Institutes for BioMedical Research in collaboration with Astex Pharmaceuticals, it is an orally bioavailable, ATP-competitive inhibitor designed to restore cell cycle control.[2][3][4] This guide details its mechanism of action, preclinical validation, and the key clinical findings that led to its approval as a cornerstone therapy for HR+, HER2-negative advanced or metastatic breast cancer.[3][5]

Mechanism of Action

Ribociclib selectively targets the catalytic activity of CDK4 and CDK6.[6] In a normal cell cycle, mitogenic signals lead to the formation of cyclin D-CDK4/6 complexes. These complexes then phosphorylate the retinoblastoma tumor suppressor protein (Rb).[1] Phosphorylated Rb releases its inhibitory grip on the E2F family of transcription factors, which in turn activate the transcription of genes necessary for a cell to enter the S phase and begin DNA replication.[6]

By binding to the ATP-binding pocket of CDK4 and CDK6, Ribociclib prevents the phosphorylation of Rb.[6][7] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F.[8] The sequestration of E2F prevents the expression of target genes, effectively inducing a G1 cell cycle arrest and thereby inhibiting the proliferation of cancer cells.[6][8]

Figure 1. Ribociclib's Mechanism of Action in the CDK4/6-Rb Pathway.

Preclinical Development

The preclinical evaluation of Ribociclib established its potency, selectivity, and in vivo efficacy, providing the foundation for its transition to clinical trials.

Biochemical and Cellular Potency

Ribociclib was characterized as a highly selective dual inhibitor of CDK4 and CDK6. In biochemical assays, it demonstrated potent inhibition of the CDK4/cyclin-D1 and CDK6/cyclin-D3 complexes.[7] Cellular assays confirmed this activity, showing a preferential effect in CDK4-dependent cell lines compared to CDK6-dependent lines.[6]

Table 1: Biochemical and Cellular Inhibitory Potency of Ribociclib

| Assay Type | Target / Cell Line | Cancer Type | Dominant CDK | IC₅₀ (nM) |

|---|---|---|---|---|

| Biochemical | CDK4/Cyclin D1 | - | CDK4 | 10[7][9] |

| CDK6/Cyclin D3 | - | CDK6 | 39[7][9] | |

| Cell-Based | JeKo-1 | Mantle Cell Lymphoma | CDK4 | 143 ± 87[1][10] |

| CAMA-1 | ER+ Breast Cancer | CDK4 | 162 ± 59[1][10] | |

| MCF-7 | ER+ Breast Cancer | CDK4 | 62 ± 30[1][10] | |

| T47D | ER+ Breast Cancer | CDK4 | 111 ± 14[1][10] | |

| REH | Acute Lymphoblastic Leukemia | CDK6 | 1030 ± 246[1][10] | |

| SEM | Acute Lymphoblastic Leukemia | CDK6 | 1484 ± 215[1][10] | |

| Pfeiffer | Diffuse Large B-cell Lymphoma | CDK6 | 948 ± 53[1][10] | |

| MOLM-13 | Acute Myeloid Leukemia | CDK6 | 365 ± 62[1][10] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Ribociclib was evaluated in various animal models. In a rat xenograft model using the CDK4-dependent JeKo-1 mantle cell lymphoma line, orally administered Ribociclib induced dose-dependent tumor growth inhibition, with higher doses leading to complete tumor regression.[4][6] Significant tumor growth inhibition was also observed in multiple mouse xenograft models of HR+ breast cancer, and this effect was enhanced when Ribociclib was combined with endocrine therapies like letrozole or fulvestrant.[7][11]

Table 2: In Vivo Efficacy of Ribociclib in a JeKo-1 Rat Xenograft Model

| Dose (Oral, Once Daily) | Outcome | Reference |

|---|---|---|

| 30 mg/kg | 56% Tumor Growth Inhibition | [6] |

| 75 mg/kg | Complete Tumor Regression | [4][6] |

| 150 mg/kg | Complete Tumor Regression |[4][6] |

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies in animals were crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile. A study in Sprague-Dawley rats demonstrated that Ribociclib is capable of penetrating the blood-brain barrier, a significant finding for its potential application in central nervous system malignancies.[8]

Table 3: Preclinical Pharmacokinetic Parameters

| Species | Parameter | Value | Reference |

|---|

| Rat (Sprague-Dawley) | Brain Partitioning Coefficient (Kpu, u, brain) | ~10% |[8] |

Clinical Development

The clinical development of Ribociclib was expedited based on its strong preclinical rationale and promising early-phase data.[2]

Phase I Studies and Dose Determination

The first-in-human Phase I study (CLEE011X2101) evaluated the safety, tolerability, PK, and preliminary efficacy of single-agent Ribociclib in patients with advanced solid tumors or lymphomas with intact Rb protein.[12] The study utilized a dose-escalation design with a 3-weeks-on, 1-week-off schedule.[12] This trial established the recommended Phase II dose (RP2D) of 600 mg once daily, which provided a manageable safety profile and evidence of target engagement.[12] The most common dose-limiting toxicities were neutropenia and thrombocytopenia.[12]

Clinical Pharmacokinetics in Humans

Human pharmacokinetic studies confirmed that Ribociclib is rapidly absorbed, with a half-life that supports once-daily dosing.[7][13] Steady-state concentrations are typically reached within 8 days.[14] Co-administration with endocrine partners such as letrozole, anastrozole, or fulvestrant did not have a clinically relevant impact on Ribociclib exposure.[13]

Table 4: Key Human Pharmacokinetic Parameters of Ribociclib (600 mg Dose)

| Parameter | Value | Reference |

|---|---|---|

| Median Time to Max Concentration (Tₘₐₓ) | ~2.4 hours | [7][13] |

| Mean Effective Half-life (t₁/₂) | ~32 hours | [7][13] |

| Absolute Oral Bioavailability | 65.8% | [7] |

| Metabolism | Primarily Hepatic (CYP3A4) | [2][7] |

| Steady-State Cₘₐₓ (ng/mL) | 1820 (geo-mean) | [13] |

| Steady-State AUC₀₋₂₄ₕ (hr•ng/mL) | 23,800 (geo-mean) | [13] |

Data from study X2101 in patients with advanced solid tumors or lymphomas.

Pivotal Phase III Trials (MONALEESA Program)

The efficacy and safety of Ribociclib were definitively established in a series of global, randomized, double-blind, placebo-controlled Phase III trials known as the MONALEESA program.

-

MONALEESA-2: This trial evaluated Ribociclib in combination with letrozole as a first-line treatment for postmenopausal women with HR+, HER2- advanced breast cancer. The combination significantly improved progression-free survival (PFS) compared to letrozole alone, leading to its initial FDA approval.[2][13]

-

MONALEESA-7: This study focused on pre- or perimenopausal women, demonstrating a significant PFS and overall survival (OS) benefit for Ribociclib plus endocrine therapy (goserelin plus an aromatase inhibitor or tamoxifen) versus endocrine therapy alone.[15]

-

MONALEESA-3: This trial investigated Ribociclib in combination with fulvestrant in postmenopausal women as a first- or second-line treatment, also showing significant improvements in both PFS and OS.[15]

Across the program, Ribociclib consistently demonstrated a statistically significant and clinically meaningful survival benefit, establishing it as a standard of care.[16] The most common adverse event was neutropenia, which was generally manageable with dose interruption or reduction.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of Ribociclib.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of Ribociclib on purified CDK4/6 enzyme complexes.

Methodology:

-

Enzyme and Substrate: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes are used. A synthetic peptide derived from the C-terminus of the Rb protein serves as the substrate.

-

Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP) to a mixture containing the enzyme complex, the Rb substrate peptide, and varying concentrations of Ribociclib in a suitable kinase buffer.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT or CyQuant)

Objective: To measure the effect of Ribociclib on the proliferation of cancer cell lines and determine cell-based IC₅₀ values.

Methodology:

-

Cell Plating: Cancer cells (e.g., MCF-7, JeKo-1) are seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Ribociclib. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement:

-

MTT Assay: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is read on a microplate reader.

-

CyQuant Assay: This assay measures cellular DNA content. Cells are lysed, and a fluorescent dye that binds to DNA is added. Fluorescence is measured on a plate reader.[6]

-

-

Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell viability relative to vehicle-treated controls. IC₅₀ values are calculated using non-linear regression analysis.

Figure 2. General Workflow for Key Preclinical Experiments.

Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the efficacy of Ribociclib in a model that more closely recapitulates the heterogeneity and microenvironment of a human tumor.

Methodology:

-

Tissue Acquisition: Fresh tumor tissue is obtained directly from a patient's surgery, following approved institutional protocols.[17]

-

Implantation: The tumor tissue is fragmented into small pieces (e.g., 3x3 mm) and surgically implanted, typically subcutaneously, into severely immunodeficient mice (e.g., NOD/SCID or NSG mice).[3][17]

-

Tumor Engraftment and Expansion: The mice are monitored for tumor growth. Once the initial tumor (F0 generation) reaches a specific size (e.g., 1000-1500 mm³), it is harvested and passaged into new cohorts of mice for expansion.[17]

-

Efficacy Study: Once tumors are established in a sufficient number of mice (e.g., F2 or F3 generation) and have reached a designated volume (e.g., 150-200 mm³), the animals are randomized into treatment and control groups.[3]

-

Treatment and Monitoring: The treatment group receives Ribociclib (and/or combination agents) via the appropriate route (e.g., oral gavage) on a defined schedule. The control group receives a vehicle. Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for p-Rb, immunohistochemistry for Ki67).[7][15] Efficacy is determined by comparing the tumor growth rates between the treated and control groups.

Conclusion

The development of Ribociclib is a paradigm of modern targeted drug discovery. Beginning with a clear biological hypothesis centered on the dysregulated CDK4/6-Rb pathway in cancer, a potent and selective inhibitor was identified and rigorously characterized. Preclinical studies demonstrated on-target activity and robust anti-tumor efficacy, particularly in models of HR+ breast cancer. This was followed by a well-designed clinical program that rapidly and definitively established its clinical benefit, leading to its approval and integration into the standard of care. The journey of Ribociclib from a fragment hit to a globally approved medicine underscores the success of a mechanism-based approach to cancer therapy.[2][11]

References

- 1. oncotarget.com [oncotarget.com]

- 2. Pharmacokinetics of Ribociclib in Subjects With Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Correction: The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. bccancer.bc.ca [bccancer.bc.ca]

- 17. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Riboflavin Biosynthesis by Ribocil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribocil, a synthetic small molecule, represents a novel class of antibacterial agents that specifically target the flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element found in bacteria. By mimicking the natural ligand, FMN, this compound competitively binds to the riboswitch aptamer, inducing a conformational change that represses the expression of genes essential for riboflavin (vitamin B2) biosynthesis. This targeted inhibition of the riboflavin pathway leads to a depletion of essential flavin cofactors, ultimately resulting in the cessation of bacterial growth. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the pertinent biological pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of new antibacterial agents with novel mechanisms of action is therefore a critical area of research. Bacterial riboswitches, which are cis-acting regulatory elements within messenger RNA that control gene expression in response to binding specific metabolites, have emerged as promising targets for the development of new antibiotics.[1] The FMN riboswitch, in particular, is a highly conserved RNA element that regulates the biosynthesis and transport of riboflavin, an essential vitamin for bacterial survival.[2]

This compound was identified through a phenotypic screen as a potent and selective inhibitor of the FMN riboswitch.[3] Unlike the natural ligand FMN, this compound is a structurally distinct synthetic molecule, highlighting the potential for developing novel chemical scaffolds that can effectively target RNA.[1] This guide delves into the core aspects of this compound's interaction with the FMN riboswitch and its downstream effects on the riboflavin biosynthesis pathway.

Mechanism of Action

This compound functions as a competitive inhibitor of FMN binding to the FMN riboswitch aptamer domain.[4] In the absence of a ligand, the FMN riboswitch adopts a conformation that allows for the transcription and translation of downstream genes, including ribB, which encodes a key enzyme in the riboflavin biosynthesis pathway.[5] Upon binding of the natural ligand FMN, the riboswitch undergoes a conformational change, forming a terminator stem that prematurely terminates transcription, thus downregulating riboflavin synthesis in a classic feedback inhibition loop.[6]

This compound, as an FMN mimic, hijacks this natural regulatory mechanism.[7] Its binding to the aptamer domain stabilizes the "off" conformation of the riboswitch, leading to the repression of ribB gene expression and a subsequent decrease in the intracellular concentrations of riboflavin, FMN, and flavin adenine dinucleotide (FAD).[4][5] This depletion of essential flavin cofactors, which are crucial for a wide range of cellular redox reactions, ultimately inhibits bacterial growth.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and its analogs.

Table 1: In Vitro Activity and Binding Affinity of this compound and its Analogs

| Compound | Target Organism/Component | Assay Type | Value | Reference(s) |

| This compound | E. coli | GFP Expression Inhibition (EC50) | 0.3 µM | [4] |

| This compound | E. coli | Riboflavin Synthesis Inhibition (IC50) | 0.3 µM | [3] |

| This compound-B (S-enantiomer) | E. coli FMN Riboswitch Aptamer | In Vitro Binding (Kd) | 13 nM | [5] |

| This compound-A (R-enantiomer) | E. coli FMN Riboswitch Aptamer | In Vitro Binding | No significant binding | [5] |

| This compound-C | Methicillin-resistant S. aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | [8] |

| 5FDQD | B. subtilis ribD FMN Riboswitch | In Vitro Binding (Kd) | 7.5 nM | [8] |

| FMN (Natural Ligand) | B. subtilis ribD FMN Riboswitch | In Vitro Binding (Kd) | 6.4 nM | [8] |

Table 2: Effect of this compound Resistance Mutations on FMN Binding

| Mutation | FMN Binding Affinity (Kd) vs. Wild-Type | Reference(s) |

| C111U | No significant change | [4] |

| C100U | No significant change | [4] |

| G37U | ~8-fold reduction | [4] |

| C33U | ~80-fold reduction | [4] |

| G93U | No binding detected | [4] |

| Δ94-102 | No binding detected | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

FMN Riboswitch-Regulated Reporter Gene Assay

This assay is used to quantify the ability of a compound to inhibit riboswitch-mediated gene expression in a cellular context.

Protocol:

-

Construct Preparation: Clone the FMN riboswitch sequence upstream of a reporter gene (e.g., Green Fluorescent Protein - GFP or LacZ) in an expression vector. Transform the construct into a suitable bacterial host strain (e.g., E. coli).

-

Bacterial Culture: Grow the bacterial strain harboring the reporter construct in a suitable medium (e.g., M9-MOPS) to mid-log phase.

-

Compound Treatment: Aliquot the bacterial culture into a multi-well plate. Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor).

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours).

-

Reporter Gene Measurement:

-

For GFP: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

For LacZ: Lyse the cells and perform a β-galactosidase assay using a colorimetric substrate (e.g., ONPG).

-

-

Data Analysis: Normalize the reporter gene expression to cell density (e.g., OD600). Plot the normalized expression as a function of compound concentration and determine the EC50 value.

In Vitro FMN Riboswitch Aptamer Binding Assay (Fluorescence-Based)

This assay directly measures the binding of a compound to the isolated FMN riboswitch aptamer RNA.

Protocol:

-

RNA Preparation: Synthesize the FMN riboswitch aptamer RNA using in vitro transcription from a DNA template. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

-

RNA Folding: Fold the purified RNA into its active conformation by heating at 95°C for 2 minutes, followed by slow cooling to room temperature in a buffer containing MgCl2 (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2).

-

Binding Reaction: In a multi-well plate, mix the folded RNA aptamer with a constant concentration of FMN. The intrinsic fluorescence of FMN is quenched upon binding to the RNA.

-

Competitive Binding: Add the test compound (e.g., this compound) at various concentrations to the RNA-FMN complex. If the compound binds to the aptamer, it will displace FMN, leading to an increase in fluorescence.

-

Fluorescence Measurement: Measure the fluorescence of FMN using a fluorometer.

-

Data Analysis: Plot the change in fluorescence as a function of the test compound concentration to determine the binding affinity (Kd or IC50).

This compound Resistance Mutation Analysis

This protocol is used to identify mutations that confer resistance to this compound, thereby pinpointing its molecular target.

Protocol:

-

Selection of Resistant Mutants: Plate a high density of susceptible bacteria (e.g., E. coli) on solid medium containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 4-8x MIC).

-

Isolation and Verification: Isolate individual colonies that grow on the selective plates. Re-streak the colonies on both selective and non-selective media to confirm the resistance phenotype.

-

Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the wild-type strain.

-

Whole-Genome Sequencing: Perform whole-genome sequencing of the resistant and wild-type strains.

-

Sequence Analysis: Compare the genome sequences of the resistant mutants to the wild-type sequence to identify single nucleotide polymorphisms (SNPs) or insertions/deletions. The mutations that consistently appear in independently isolated resistant mutants are likely responsible for the resistance phenotype and indicate the drug's target.[4]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Riboflavin biosynthesis pathway and its regulation by the FMN riboswitch and this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound serves as a compelling case study for the development of novel antibiotics targeting RNA. Its specific inhibition of the FMN riboswitch-mediated riboflavin biosynthesis pathway demonstrates the feasibility of drugging non-coding RNA elements with small molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of antibiotic discovery, RNA biology, and drug development, facilitating further investigation into this promising class of antibacterial agents and their molecular targets. The continued exploration of this compound and its analogs, along with the discovery of new riboswitch inhibitors, holds the potential to address the urgent need for new treatments against multidrug-resistant bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. mdpi.com [mdpi.com]

- 4. Atomic resolution mechanistic studies of this compound: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microfluidic screening of electrophoretic mobility shifts elucidates riboswitch binding function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

An In-depth Technical Guide to Ribocil: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribocil is a pioneering synthetic small molecule that functions as a highly selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2] Structurally distinct from the natural FMN ligand, this compound acts as a potent mimic, binding to the riboswitch's aptamer domain to repress the expression of genes essential for riboflavin (Vitamin B2) biosynthesis and transport.[1][3] This mechanism effectively starves bacteria of crucial flavin cofactors, leading to growth inhibition.[1] The discovery of this compound through a large-scale phenotypic screen has validated the FMN riboswitch as a druggable RNA target for the development of novel antibiotics.[1][4] This guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and biological properties, its mechanism of action, and the key experimental protocols used in its characterization.

Chemical Structure and Variants

This compound was initially identified as a racemic mixture. Subsequent separation and development have led to several key variants, with stereochemistry playing a critical role in biological activity.[1]

-

This compound: The original racemic mixture.

-

This compound-A: The (R)-enantiomer, which exhibits significantly less biological activity.[1]

-

This compound-B: The (S)-enantiomer, which is almost entirely responsible for the antibacterial activity by binding effectively to the FMN riboswitch.[1][5]

-

This compound-C: An analog of this compound-B developed to have greater potency.[1][5]

-

This compound-D: A close analog used in co-crystallography studies to elucidate the binding mode with the FMN riboswitch aptamer.[1][2]

The core chemical structures and identifying information for these variants are detailed below.

| Compound Name | Structure / Stereochemistry | IUPAC Name | CAS Number | Molecular Formula |

| This compound | Racemic Mixture | 2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one[6] | 1381289-58-2[3][6] | C₁₉H₂₂N₆OS[3][6] |

| This compound-A | (R)-enantiomer | (R)-2-(1-((2-(methylamino)pyrimidin-5-yl)methyl)piperidin-3-yl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one | Not specified | C₁₉H₂₂N₆OS |

| This compound-B | (S)-enantiomer | (S)-2-(1-((2-(methylamino)pyrimidin-5-yl)methyl)piperidin-3-yl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one | Not specified | C₁₉H₂₂N₆OS |

| This compound-C | (S)-enantiomer analog | 2-[(3S)-1-[[1-(2-Pyrimidinyl)-1H-imidazol-4-yl]methyl]-3-piperidinyl]-6-(2-thienyl)-4(3H)-pyrimidinone[7][8] | 1825355-56-3[7][9] | C₂₁H₂₁N₇OS[7][9] |

Properties of this compound and Its Analogs

The properties of this compound have been characterized through a variety of in vitro and in vivo studies. The quantitative data are summarized in the following tables.

Physicochemical Properties

| Property | This compound | This compound-C | Source(s) |

| Molecular Weight | 382.5 g/mol | 419.5 g/mol | [6][7][9] |

| Appearance | Crystalline solid | White to off-white solid | [3][10] |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mL | DMSO: 24.6 mg/mL (58.64 mM) | [3][9] |

| Storage (Powder) | -20°C | -20°C for 3 years | [9] |

| Storage (In Solvent) | Not specified | -80°C for 1 year | [9] |

Biological and Pharmacological Properties

| Parameter | Description | Value | Compound | Source(s) |

| IC₅₀ | Concentration for 50% inhibition of riboflavin level reduction in E. coli. | 0.3 µM | This compound | [1][3] |

| IC₅₀ | Concentration for 50% inhibition of ribB gene expression. | 0.3 µM | This compound | [11] |

| IC₅₀ | Concentration for 50% inhibition of ribB gene expression. | 23 nM | This compound-C | [12] |

| EC₅₀ | Concentration for 50% effective response in a reporter gene expression assay. | 0.3 µM | This compound | [1][11] |

| Kᴅ | Dissociation constant for binding to the E. coli FMN riboswitch aptamer. | 13 nM | This compound | [1] |

| Kᴅ | Dissociation constant for binding to the E. coli FMN riboswitch aptamer. | 6.6 nM | This compound-B | [5] |

| Kᴅ | Dissociation constant for binding to the E. coli FMN riboswitch aptamer. | ≥ 10,000 nM | This compound-A | [5] |

| MIC | Minimum inhibitory concentration against E. coli. | 2 µg/mL | This compound | [3] |

| MIC | Minimum inhibitory concentration against Methicillin-resistant S. aureus (MRSA). | 0.5 mg/mL | This compound-C | [5] |

Mechanism of Action: FMN Riboswitch Regulation

This compound's mechanism of action is centered on the regulation of the FMN riboswitch, a non-coding RNA element found in the 5'-untranslated region of bacterial mRNAs that control riboflavin biosynthesis and transport.[1][13] The riboswitch functions as a molecular sensor that directly binds the natural ligand, FMN, to control gene expression.[1][2]

-

"ON" State (Low FMN/No Ligand): In the absence of FMN or a synthetic mimic, the riboswitch adopts a conformation that forms an "anti-sequester" loop. This structure allows for transcription of the downstream gene (e.g., ribB) to proceed and enables the Shine-Dalgarno sequence to be accessible for ribosome binding and translation.[1][2]

-

"OFF" State (High FMN/Ligand Bound): When FMN concentrations are high, FMN binds to the aptamer domain of the riboswitch. This binding induces a conformational change, forming a "sequester" loop. This new structure prematurely terminates transcription or blocks the ribosome binding site, thus inhibiting gene expression.[1][2]

This compound, particularly the active this compound-B enantiomer, acts as a highly effective mimic of FMN.[1][5] It competitively binds to the same pocket in the aptamer domain, locking the riboswitch in the "OFF" state.[11] This represses the synthesis of proteins required for the riboflavin pathway, leading to bacterial growth inhibition.[1]

Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

Discovery via Phenotypic Screening

This compound was identified from a focused library of approximately 57,000 synthetic small molecules.[1] The screen was designed to find compounds that inhibited bacterial growth in a manner that could be specifically reversed by the addition of exogenous riboflavin.[1]

Methodology:

-

Library Screening: A library of compounds with known antibacterial activity was screened against an E. coli strain.

-

Growth Inhibition Assay: Compounds were tested for their ability to inhibit bacterial growth in standard media.

-

Reversal Assay: For compounds showing growth inhibition, a secondary screen was performed on media supplemented with riboflavin.

-

Hit Identification: Compounds whose antibacterial activity was fully suppressed by the addition of riboflavin were identified as hits targeting the riboflavin biosynthesis pathway. This compound was the only compound to meet this criterion.[1]

In Vitro Antibacterial Susceptibility Assay

The antibacterial activity of this compound and its analogs was quantified using an agar diffusion assay.[1][2]

Methodology:

-

Plate Preparation: Mueller Hinton agar plates were embedded with the E. coli strain MB5746.

-

Compound Application: 5 µL of each test compound, suspended in DMSO, was spotted onto the agar surface. Serial 2-fold dilutions were used, with starting concentrations of 512 µg/ml for this compound A/B and 64 µg/ml for this compound-C.[1][2]

-

Incubation: Plates were incubated to allow for bacterial growth.

-

Analysis: The zone of growth inhibition around each spot was measured to determine the antibacterial activity.

In Vitro Riboswitch Binding Assay

The binding affinity of ligands to the FMN riboswitch aptamer was determined using fluorescence-based methods.[1][14] One such method, Fluorescent Ligand Equilibrium Displacement (FLED), leverages the natural fluorescence of FMN.[15]

Methodology:

-

RNA Preparation: The FMN riboswitch RNA aptamer is prepared via in vitro transcription.[16]

-

Complex Formation: The RNA aptamer is incubated with FMN. Upon binding, the fluorescence of FMN is quenched.[15]

-

Competitive Displacement: Test compounds (like this compound) are added to the FMN-RNA complex. If the compound binds to the aptamer, it displaces FMN.

-

Fluorescence Measurement: The displacement of FMN from the aptamer results in an increase in fluorescence. This change is measured to determine the binding affinity (Kᴅ) of the test compound.[14]

In Vivo Murine Sepsis Model

The in vivo efficacy of this compound-C was evaluated in a mouse model of septicemia.[10][11]

Methodology:

-

Infection: Female mice were infected with a pathogenic strain of Escherichia coli via intraperitoneal injection.[9]

-

Treatment: Infected mice were treated with this compound-C via subcutaneous injection at various doses (e.g., 30, 60, and 120 mg/kg) three times over a 24-hour period.[9][10] A vehicle control (e.g., 10% DMSO) and a positive control antibiotic (e.g., ciprofloxacin) were also administered to separate groups.[11]

-

Endpoint Measurement: After the treatment period, spleens were aseptically collected.

-

Analysis: The bacterial load in the spleens was quantified by determining the colony-forming units (CFU) per gram of spleen tissue. The reduction in bacterial burden was calculated relative to the vehicle-treated control group.[9][10]

Conclusion

This compound represents a landmark achievement in the field of antibiotic discovery, demonstrating that bacterial RNA structures are viable and selective targets for small-molecule drugs. Its unique mechanism of action, which involves hijacking a natural gene-regulatory system, offers a promising new avenue for combating bacterial infections, particularly in the face of rising antibiotic resistance. The detailed characterization of its structure, properties, and binding mode provides a solid foundation for the structure-activity relationship (SAR)-guided development of even more potent and broad-spectrum riboswitch inhibitors. The experimental frameworks used to discover and validate this compound serve as a valuable blueprint for future RNA-targeting drug discovery campaigns.

References

- 1. Atomic resolution mechanistic studies of this compound: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Atomic resolution mechanistic studies of this compound: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C19H22N6OS | CID 136881500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. This compound-C | C21H21N7OS | CID 136981150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound-C | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abmole.com [abmole.com]

- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

- 16. a-high-throughput-method-for-identification-of-fmn-riboswitch-binding-small-molecules - Ask this paper | Bohrium [bohrium.com]

Ribocil's Target Specificity for Bacterial Riboswitches: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riboswitches, non-coding RNA structures within messenger RNA (mRNA), have emerged as a promising class of antibacterial targets due to their crucial role in regulating essential metabolic pathways in bacteria and their absence in humans.[1] This technical guide provides a comprehensive overview of Ribocil, a synthetic small molecule that selectively targets the flavin mononucleotide (FMN) riboswitch in bacteria. By mimicking the natural ligand, FMN, this compound effectively represses the expression of genes involved in riboflavin (vitamin B2) biosynthesis, leading to bacterial growth inhibition.[2] This document details the mechanism of action, target specificity, and quantitative data related to this compound and its analogs. Furthermore, it provides detailed experimental protocols for key assays used to characterize this compound's activity and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction: The FMN Riboswitch as an Antibacterial Target

Bacteria employ sophisticated regulatory networks to control gene expression in response to environmental cues. Among these are riboswitches, which are structured RNA elements typically located in the 5' untranslated region of mRNAs.[3] These RNA sensors directly bind to specific small molecule metabolites, inducing a conformational change that modulates the expression of downstream genes, often through transcription termination or inhibition of translation initiation.[3][4]

The FMN riboswitch, also known as the RFN element, is a highly conserved regulatory RNA found in a wide range of bacteria.[3] It controls the biosynthesis and transport of riboflavin, an essential precursor for the cofactors FMN and flavin adenine dinucleotide (FAD).[5] Upon binding to FMN, the FMN riboswitch undergoes a structural rearrangement that typically leads to the premature termination of transcription of the rib operon, which includes the ribB gene essential for riboflavin biosynthesis.[4][5] The discovery of this compound, a potent and selective synthetic ligand for the FMN riboswitch, has validated this RNA structure as a druggable target for the development of novel antibiotics.[2]

Mechanism of Action of this compound

This compound is a synthetic pyrimidine-based compound that functions as a structural and functional mimic of the natural ligand, FMN.[2][5] Despite being structurally distinct from FMN, this compound binds with high affinity and specificity to the aptamer domain of the FMN riboswitch.[5] This binding event stabilizes a conformation of the riboswitch that leads to the repression of the downstream genes involved in riboflavin biosynthesis.[5] The primary mechanism of repression in many bacteria, including Escherichia coli, is the formation of a terminator hairpin structure that causes premature transcription termination of the ribB mRNA.[5] This leads to a depletion of intracellular riboflavin, FMN, and FAD, ultimately resulting in the cessation of bacterial growth.[6] The antibacterial activity of this compound can be reversed by the addition of exogenous riboflavin, confirming its specific mode of action on the riboflavin biosynthesis pathway.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. FMN [riboswitch.ribocentre.org]

- 4. An mRNA structure that controls gene expression by binding FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atomic resolution mechanistic studies of this compound: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

Ribocil's Antibacterial Profile: A Technical Guide

Ribocil and its derivatives represent a novel class of antibacterial agents that selectively target the flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element in bacteria. This mechanism of action, distinct from many conventional antibiotics, makes this compound a promising candidate for combating drug-resistant infections. This technical guide provides a detailed overview of the antibacterial spectrum of activity for this compound, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a synthetic mimic of the natural ligand, FMN, binding to the aptamer domain of the FMN riboswitch.[1][2][3] This binding event induces a conformational change in the riboswitch structure, leading to the repression of downstream genes involved in riboflavin (vitamin B2) biosynthesis and transport, such as the ribB gene.[1][2][3] The inhibition of riboflavin synthesis depletes the cellular pools of FMN and flavin adenine dinucleotide (FAD), essential cofactors for numerous metabolic processes, ultimately leading to the cessation of bacterial growth.[1][4] The antibacterial activity of this compound can be reversed by the addition of exogenous riboflavin, confirming its specific mode of action.[1][2]

Antibacterial Spectrum of Activity

The antibacterial activity of this compound and its analogs is primarily directed against bacterial species where the FMN riboswitch regulates essential genes for riboflavin biosynthesis.[5] The initial derivatives, such as this compound-C, demonstrated potent activity against Gram-positive bacteria but lacked efficacy against wild-type Gram-negative pathogens, likely due to permeability issues and efflux pump activity.[4][6] Subsequent structure-activity relationship studies led to the development of analogs like this compound C-PA, which exhibit enhanced accumulation in Gram-negative bacteria and, consequently, a broader spectrum of activity.[4][6][7]

| Compound | Bacterial Species | Strain | MIC (μg/mL) | Reference |

| This compound-C | Staphylococcus aureus (MRSA) | 0.5 | [8] | |

| Escherichia coli | Wild-type | >64 | [5] | |

| Escherichia coli | Permeability-defective | [4] | ||

| This compound C-PA | Escherichia coli | Wild-type | 4 | [5][7] |

| Escherichia coli | Efflux-deficient (ΔtolC) | 0.25 (16-fold more potent) | [4] | |

| Klebsiella pneumoniae | 4 | [5][7] | ||

| Enterobacter cloacae | 4 | [5][7] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The determination of the minimum inhibitory concentration (MIC) is a fundamental method for assessing the antibacterial potency of a compound. The following protocol is a generalized procedure based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Atomic resolution mechanistic studies of this compound: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Riboswitches as Drug Targets for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Vivo Efficacy of Ribocil: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Ribocil and its analogs in animal models. This compound is a synthetic small molecule that targets the flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element in bacteria, leading to the inhibition of riboflavin (vitamin B2) biosynthesis and subsequent bacterial growth inhibition.[1][2][3][4][5] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Efficacy Data

The in vivo antibacterial activity of this compound, particularly its more potent analog this compound-C and the Gram-negative active variant this compound C-PA, has been evaluated in murine models of bacterial infection. The data consistently demonstrates the potential of targeting the FMN riboswitch for antibacterial therapy.

Table 1: Efficacy of this compound-C in a Murine Septicemia Model

| Animal Model | Bacterial Strain | Treatment | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |

| Mouse | E. coli (permeability-deficient strain) | This compound-C | Not specified | Bacterial Growth Inhibition | Up to 3-log10 reduction vs. placebo | [6] |

Table 2: Efficacy of this compound C-PA in Murine Infection Models

| Animal Model | Infection Model | Bacterial Strain(s) | Treatment | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |

| CD-1 Mice (male, 7-week-old) | Acute Pneumonia | E. coli AR0493, E. coli ELZ4081 | This compound C-PA | 100 mg/kg, IP, twice daily for 3 days | Bacterial Burden in Lungs | Nearly 2-log reduction in bacterial burden | [7] |

| CD-1 Mice (male, 7-week-old) | Septicemia | E. coli AR0493 | This compound C-PA | 100 mg/kg, IP, twice daily for 5 days | Survival | 80% (12/15) of mice rescued | [7][8] |

| CD-1 Mice (male, 7-week-old) | Acute Pneumonia & Septicemia | E. coli | This compound C | 100 mg/kg, IP, twice daily | Bacterial Burden & Survival | No statistically significant reduction in bacterial burden or rescue of mice | [7] |

Signaling Pathway: this compound's Mechanism of Action

This compound functions by mimicking the natural ligand of the FMN riboswitch, flavin mononucleotide (FMN).[1][3][4] This riboswitch is located in the 5' untranslated region of the mRNA that codes for proteins involved in riboflavin biosynthesis, such as RibB.[1][3] By binding to the FMN riboswitch, this compound induces a conformational change in the RNA structure, leading to the premature termination of transcription and the sequestration of the ribosome binding site.[1] This effectively shuts down the production of essential enzymes for riboflavin synthesis, ultimately leading to bacterial cell death due to riboflavin starvation.[7]

References

- 1. Injection of Escherichia coli to Induce Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intraperitoneal infection of mice. [bio-protocol.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Atomic resolution mechanistic studies of this compound: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Neonatal Murine Escherichia coli Sepsis Model Demonstrates That Adjunctive Pentoxifylline Enhances the Ratio of Anti- vs. Pro-inflammatory Cytokines in Blood and Organ Tissues [frontiersin.org]

- 7. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Ribocil Analogs and their Structure-Activity Relationship: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Ribocil and its analogs as inhibitors of the flavin mononucleotide (FMN) riboswitch. Designed for researchers, scientists, and drug development professionals, this document details the quantitative data on analog potency, the experimental protocols for key assays, and visual representations of the underlying biological and experimental frameworks.

Introduction

Bacterial riboswitches are non-coding RNA elements that regulate gene expression in response to binding specific metabolites.[1][2] The FMN riboswitch, which controls the biosynthesis and transport of riboflavin (vitamin B2), has emerged as a promising target for novel antibiotics.[3][4] this compound was the first synthetic small molecule identified through a phenotypic screen to target the FMN riboswitch, mimicking the natural ligand to repress gene expression and inhibit bacterial growth.[1][5] This discovery has spurred efforts to develop more potent and selective analogs, leading to a deeper understanding of the SAR for this class of compounds.[2][6]

This guide summarizes the key findings in the development of this compound analogs, focusing on the chemical modifications that influence their biological activity.

FMN Riboswitch Signaling Pathway

The FMN riboswitch regulates gene expression through a conformational change upon ligand binding. In the absence of its cognate ligand, FMN, the riboswitch adopts a conformation that allows for transcription of the downstream genes (the "ON" state). Binding of FMN stabilizes a different structure that terminates transcription (the "OFF" state). This compound and its analogs function by binding to the same pocket as FMN, thereby inducing the "OFF" state and inhibiting the production of essential proteins.[1][2]

Structure-Activity Relationship of this compound Analogs

Structure-based drug design has been instrumental in improving the potency of the initial this compound hit.[2] Key interactions between the ligand and the FMN riboswitch binding pocket have been elucidated through co-crystal structures.[1] The central hydroxy-pyrimidine piperidine core of this compound is crucial for its activity.[2][6] Modifications to the peripheral groups have been explored to enhance binding affinity and antibacterial efficacy.

The following table summarizes the quantitative data for this compound and several of its key analogs.

| Compound ID | Key Structural Features | Assay Type | Organism/Target | Activity | Reference |

| This compound | Racemic mixture | Reporter Gene Assay (EC50) | E. coli | 0.3 µM | [1] |

| Aptamer Binding (KD) | E. coli FMN Aptamer | 13 nM | [1] | ||

| This compound-A | (R)-enantiomer | Aptamer Binding (KD) | E. coli FMN Aptamer | >10,000 nM | [3] |

| This compound-B | (S)-enantiomer | Aptamer Binding (KD) | E. coli FMN Aptamer | 6.6 nM | [3] |

| This compound-C | S-enantiomer, improved analog | Antibacterial Activity | E. coli | ~8-fold more potent than this compound | [3] |

| This compound-D | Close analog of this compound | X-ray Crystallography | F. nucleatum FMN Aptamer | Co-crystallized | [1] |

Experimental Workflow for Analog Evaluation

The development and evaluation of new this compound analogs typically follow a structured workflow, beginning with computational design and synthesis, followed by a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Detailed Experimental Protocols

In-line Probing Assay

In-line probing is used to monitor the structural changes in the FMN riboswitch RNA upon ligand binding. This technique relies on the principle that unstructured regions of RNA are more susceptible to spontaneous cleavage.

-

RNA Preparation: The FMN riboswitch RNA is transcribed in vitro from a PCR-generated DNA template. The transcript is then dephosphorylated and 5'-end labeled with 32P.

-

Reaction Mixture: Approximately 1 nM of the 5'-32P-labeled RNA is incubated in a buffer solution containing 50 mM Tris-HCl (pH 8.3), 20 mM MgCl2, and 100 mM KCl.

-

Ligand Incubation: The RNA is incubated with varying concentrations of the this compound analog or control compounds.

-

Incubation: The reaction mixtures are incubated at 25°C for approximately 40 hours to allow for spontaneous RNA cleavage.

-

Analysis: The cleavage products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by phosphorimaging. A decrease in cleavage in specific regions upon ligand addition indicates that the ligand has bound and stabilized a structured conformation. The apparent dissociation constant (KD) can be determined by quantifying the extent of cleavage at different ligand concentrations.[7][8]

In Vitro Transcription Termination Assay

This assay directly measures the ability of a compound to induce transcription termination at the FMN riboswitch.

-

Template and Polymerase: A DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence is used. Transcription is carried out using the corresponding RNA polymerase (e.g., T7 RNA polymerase).

-

Reaction Mixture: The transcription reaction is performed in a buffer containing NTPs, including [α-32P]UTP for radiolabeling of the transcripts.

-

Ligand Addition: The this compound analog is added to the reaction mixture at various concentrations.

-

Transcription and Incubation: The reaction is initiated by the addition of RNA polymerase and incubated at 37°C for a defined period (e.g., 2 hours).

-

Analysis: The reaction products are resolved on a denaturing PAGE gel. The amounts of the full-length transcript and the terminated transcript are quantified. An increase in the terminated product in the presence of the compound indicates that it is active in promoting transcription termination. The EC50 value can be calculated from the dose-response curve.[5]

Fluorescence-Based Binding Assays

Fluorescence polarization (FP) or fluorescence quenching assays can be used as higher-throughput methods to screen for compounds that bind to the FMN riboswitch.

-

Principle: These assays rely on the change in a fluorescent property upon binding. For example, in a displacement assay, a fluorescently labeled ligand bound to the riboswitch is displaced by a test compound, leading to a change in fluorescence polarization or intensity.[9]

-

Assay Setup: The FMN riboswitch RNA is incubated with a fluorescent probe that is known to bind to the aptamer domain.

-

Compound Screening: A library of compounds, including this compound analogs, is added to the wells of a microplate containing the RNA-probe complex.

-

Measurement: The fluorescence polarization or intensity is measured using a plate reader.

-

Analysis: A change in the fluorescence signal indicates that the test compound has displaced the fluorescent probe and is binding to the riboswitch. This allows for the rapid identification of binders and the determination of their binding affinities (e.g., IC50).[9][10]

Core Structure-Activity Relationships

The development of this compound analogs has revealed several key principles governing their interaction with the FMN riboswitch. The following diagram illustrates the logical relationships between chemical modifications and their impact on activity.

Conclusion

The study of this compound and its analogs has provided a robust framework for the rational design of small molecule inhibitors targeting RNA. The SAR data clearly indicates that while the core scaffold is essential for binding, stereochemistry and peripheral modifications are key determinants of potency. The experimental protocols detailed in this guide provide the necessary tools for the continued development and evaluation of novel FMN riboswitch inhibitors. As the threat of antibiotic resistance continues to grow, the FMN riboswitch remains a compelling and validated target for the development of new classes of antibacterial agents.

References

- 1. [PDF] Atomic resolution mechanistic studies of this compound: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch | Semantic Scholar [semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Kinetics of Riboswitch Regulation Studied By In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]

- 4. rsc.org [rsc.org]

- 5. pnas.org [pnas.org]

- 6. Atomic resolution mechanistic studies of this compound: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An mRNA structure that controls gene expression by binding FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

Methodological & Application

Application Notes and Protocols: Ribocil for Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil is a synthetic small molecule that acts as a potent and selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2][3] By mimicking the natural ligand, FMN, this compound binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that represses the expression of downstream genes involved in riboflavin (vitamin B2) biosynthesis and transport, primarily the ribB gene.[1][2][3][4] This targeted inhibition leads to a depletion of intracellular flavins (riboflavin, FMN, and flavin adenine dinucleotide - FAD), ultimately arresting bacterial growth.[2][5] Notably, the FMN riboswitch is a regulatory element found in many bacteria but is absent in humans, making it an attractive target for the development of novel antibacterial agents.[6]

These application notes provide detailed protocols for the use of this compound in bacterial culture, focusing on methods to assess its antibacterial activity and to study its effects on the FMN riboswitch.

Mechanism of Action: FMN Riboswitch Inhibition

The FMN riboswitch is a non-coding RNA element typically located in the 5' untranslated region of bacterial mRNAs that code for proteins involved in riboflavin metabolism. It functions as a genetic "off-switch".

-

In the absence of sufficient FMN: The riboswitch adopts a conformation that allows for transcription and translation of the downstream genes, leading to the synthesis of riboflavin.

-

In the presence of sufficient FMN: FMN binds to the aptamer domain of the riboswitch, causing a structural rearrangement in the expression platform. This change typically forms a terminator hairpin, leading to premature transcription termination and sequestration of the ribosome binding site, thus inhibiting gene expression.

This compound functions as a synthetic mimic of FMN, binding to the FMN riboswitch aptamer with high affinity and selectivity.[2][4] This binding event locks the riboswitch in the "off" state, even when intracellular FMN levels are low, thereby blocking the production of essential flavins and inhibiting bacterial growth.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound and its analogs against various bacterial strains.

Table 1: In Vitro Activity of this compound and its Analogs

| Compound | Organism | Assay Type | Value | Reference |

| This compound | E. coli | GFP Expression Inhibition | EC50 = 0.3 µM | [1][2] |

| This compound | E. coli | Riboflavin Depletion | IC50 = 0.3 µM | [2][7] |

| This compound | E. coli | Growth Inhibition (MIC) | 2 µg/mL | [7][8] |

| This compound-B | E. coli | FMN Riboswitch Binding | KD = 6.6 nM | [5] |

| This compound-A | E. coli | FMN Riboswitch Binding | KD ≥ 10,000 nM | [5] |

| This compound-C | S. aureus (MRSA) | Growth Inhibition (MIC) | 0.5 µg/mL | [5] |

| This compound C-PA | E. coli (efflux deficient) | Growth Inhibition (MIC) | 4 µg/mL | [6] |

| This compound C-PA | E. cloacae | Growth Inhibition (MIC) | 4 µg/mL | [9] |

| This compound C-PA | K. pneumoniae | Growth Inhibition (MIC) | 4 µg/mL | [9] |

Table 2: In Vivo Activity of this compound Analogs

| Compound | Animal Model | Infection Model | Dosing | Effect | Reference |

| This compound-C | Mouse | E. coli Sepsis | 30-120 mg/kg (subcutaneous, 3x over 24h) | Dose-dependent reduction in spleen bacterial load | [1][10] |

| This compound C-PA | Mouse | E. coli Pneumonia & Septicemia | 100 mg/kg (IP, 2x/day for 3 days) | ~2-log reduction in bacterial burden | [6] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[4][11]

Materials:

-

This compound (and/or its analogs)

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer or Densitometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Further dilute the stock solution in CAMHB to create a working stock at 2x the highest desired final concentration.

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select 3-5 morphologically similar colonies.

-

Transfer the colonies to a tube containing 5 mL of CAMHB.

-

Incubate at 35 ± 2°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).[1]

-

Within 30 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1][2]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to wells 2 through 11 of a 96-well plate.

-

Add 200 µL of the 2x this compound working stock to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 35 ± 2°C for 18-24 hours under aerobic conditions.[1]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm. The growth control well should be turbid, and the sterility control well should be clear.

-

Protocol 2: FMN Riboswitch Activity Reporter Gene Assay

This protocol utilizes a reporter gene (e.g., luciferase or a fluorescent protein like GFP) under the control of an FMN riboswitch to quantify the in vivo activity of this compound.

Materials:

-

Bacterial strain engineered with an FMN riboswitch-reporter gene construct (e.g., E. coli expressing FMN-riboswitch-GFP).

-

Appropriate growth medium (e.g., M9 minimal medium or LB broth) with selective antibiotics.

-

This compound.

-

96-well black, clear-bottom plates (for fluorescence) or white, opaque plates (for luminescence).

-

Plate reader capable of measuring fluorescence or luminescence.

-

Shaking incubator.

Procedure:

-

Overnight Culture Preparation: